4-{[3-(2-Morpholin-4-yl-2-oxoethyl)-1-adamantyl]acetyl}morpholine
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Overview
Description
4-{[3-(2-Morpholin-4-yl-2-oxoethyl)-1-adamantyl]acetyl}morpholine is a complex organic compound with the molecular formula C22H34N2O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(2-Morpholin-4-yl-2-oxoethyl)-1-adamantyl]acetyl}morpholine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-adamantylamine with 2-chloroacetyl chloride to form an intermediate, which is then reacted with morpholine to yield the final product. The reaction conditions often include the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(2-Morpholin-4-yl-2-oxoethyl)-1-adamantyl]acetyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the adamantyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-{[3-(2-Morpholin-4-yl-2-oxoethyl)-1-adamantyl]acetyl}morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4-{[3-(2-Morpholin-4-yl-2-oxoethyl)-1-adamantyl]acetyl}morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(3-{[2-(4-Morpholinyl)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl}morpholine
- 2-(2-Morpholin-4-yl-2-oxo-ethyl)-isoindole-1,3-dione
- 3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde
Uniqueness
4-{[3-(2-Morpholin-4-yl-2-oxoethyl)-1-adamantyl]acetyl}morpholine stands out due to its unique combination of a morpholine ring and an adamantyl group. This structure imparts distinct physicochemical properties, making it suitable for specific applications that similar compounds may not be able to achieve .
Properties
IUPAC Name |
1-morpholin-4-yl-2-[3-(2-morpholin-4-yl-2-oxoethyl)-1-adamantyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O4/c25-19(23-1-5-27-6-2-23)14-21-10-17-9-18(11-21)13-22(12-17,16-21)15-20(26)24-3-7-28-8-4-24/h17-18H,1-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZFRYGHUMXBTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC23CC4CC(C2)CC(C4)(C3)CC(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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